Tert-butyl 4-azidopiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-azidopiperidine-1-carboxylate: is an organic compound with the molecular formula C10H18N4O2 It is a derivative of piperidine, featuring an azido group at the fourth position and a tert-butyl ester at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-azidopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by an azide ion.
Esterification: The carboxylate group is esterified with tert-butyl alcohol under acidic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-azidopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with a palladium catalyst or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions, such as amines or alcohols.
Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition reactions.
Major Products:
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Click Chemistry: Utilized in click chemistry for the formation of triazoles.
Biology:
Bioconjugation: Used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine:
Drug Development: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-azidopiperidine-1-carboxylate involves its ability to undergo various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism.
Comparison with Similar Compounds
Tert-butyl 4-aminopiperidine-1-carboxylate: Similar structure but with an amine group instead of an azido group.
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.
Tert-butyl 4-bromopiperidine-1-carboxylate: Similar structure but with a bromine atom instead of an azido group.
Uniqueness: Tert-butyl 4-azidopiperidine-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. The azido group enables the compound to participate in click chemistry and other cycloaddition reactions, making it a valuable intermediate in synthetic organic chemistry.
Properties
IUPAC Name |
tert-butyl 4-azidopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZZRYWSQYJWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466544 | |
Record name | tert-butyl 4-azidopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180695-80-1 | |
Record name | 1,1-Dimethylethyl 4-azido-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180695-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl 4-azidopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-propanyl-4-azido-1-piperidinecarboylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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